(5-(Benzyloxy)pyridin-3-yl)boronic acid
Overview
Description
“(5-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of boronic acids, such as “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(5-(Benzyloxy)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 229.09100 .Chemical Reactions Analysis
Boronic acids, including “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments with the metal catalyst .Scientific Research Applications
Synthesis of Novel Halopyridinylboronic Acids and Esters : This compound is used in the synthesis of new pyridines libraries. It involves regioselective halogen-metal exchange and Pd-catalyzed coupling with aryl halides (Bouillon et al., 2003).
B–H Bond Cleavage and Chemical Catalysis : Studies show the interaction of boronic reagents like (5-(Benzyloxy)pyridin-3-yl)boronic acid with organometallic systems, offering advancements in chemical catalysis. This involves reactions with dearomatized ruthenium pincer complexes (Anaby et al., 2014).
Facilitating Oil|Water Interface Charge Transport : Boronic acids, including derivatives like (5-(Benzyloxy)pyridin-3-yl)boronic acid, play a role in facilitating charge transport across oil/water interfaces. This has implications in sensing applications, particularly in phosphate sensing (Li et al., 2014).
Development of Anti-inflammatory Drugs : Specific derivatives of pyridinylboronic acids have been used in the development of selective inhibitors for leukotriene synthesis, which are crucial in anti-inflammatory and asthma treatments (Hutchinson et al., 2009).
Synthesis of Heteroaryl-Substituted Compounds : It's utilized in the Suzuki coupling process to synthesize various medicinally important compounds, demonstrating its versatility in creating complex organic molecules (Bethel et al., 2012).
Photophysical Properties in Coordination Polymers : In the field of coordination chemistry, derivatives of pyridinylboronic acids are used in synthesizing lanthanide coordination compounds, exploring their photophysical properties, which have potential applications in materials science (Sivakumar et al., 2011).
Design of Stimuli-responsive Architectures : This compound's derivatives are involved in the formation of stimuli-responsive architectures, important in material science for creating dynamic systems responsive to environmental changes (Nishiyabu et al., 2012).
Future Directions
The future directions of research involving “(5-(Benzyloxy)pyridin-3-yl)boronic acid” could involve its use in further studies of Suzuki–Miyaura coupling reactions . Additionally, the development of new synthesis methods and applications for boronic acids in general could also be a focus of future research .
properties
IUPAC Name |
(5-phenylmethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPUBWQHKLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694488 | |
Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)pyridin-3-yl)boronic acid | |
CAS RN |
1190423-61-0 | |
Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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